
(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the tert-butyl and methoxy groups. Common synthetic routes include:
Piperidine Formation: Piperidine can be synthesized through the reduction of pyridine or via the hydrogenation of pyridine derivatives.
Introduction of Functional Groups: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base, while the methoxy group can be added using methanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in the production of specialty chemicals and materials, leveraging its unique properties.
Mechanism of Action
The mechanism by which (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate stands out due to its unique structure and reactivity. Similar compounds include:
Piperidine derivatives: Other piperidine-based compounds with different substituents.
Tert-butyl esters: Compounds with tert-butyl groups in various positions.
Methoxy-containing compounds: Other molecules featuring methoxy groups in their structure.
Properties
IUPAC Name |
tert-butyl 4-[(E)-5-methoxy-5-oxopent-3-enyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(19)17-11-9-13(10-12-17)7-5-6-8-14(18)20-4/h6,8,13H,5,7,9-12H2,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRWKDNURRIYOZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
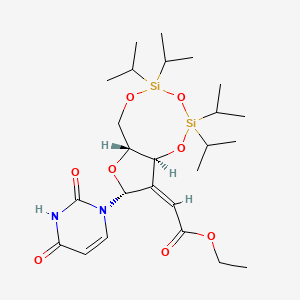
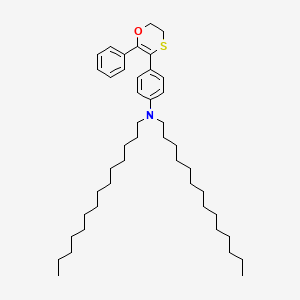
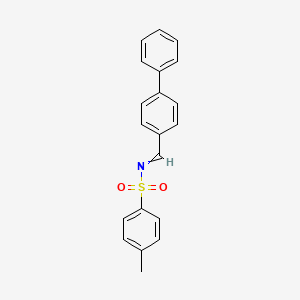
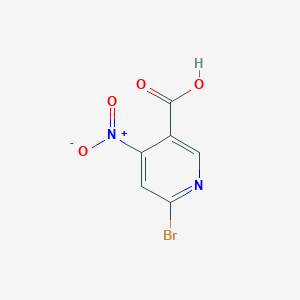
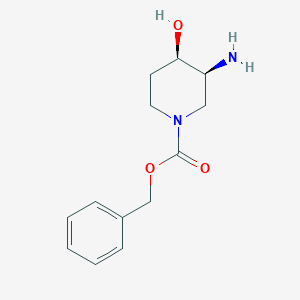
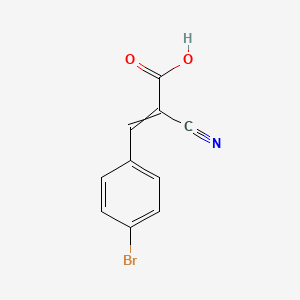
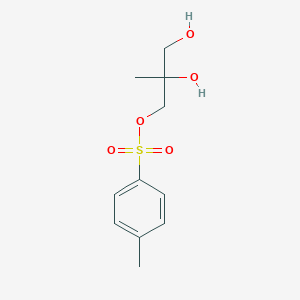
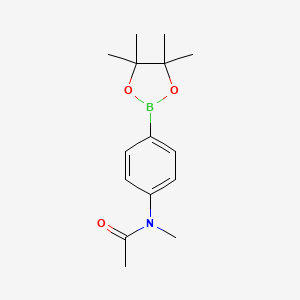

![(6S,7As)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B8072143.png)
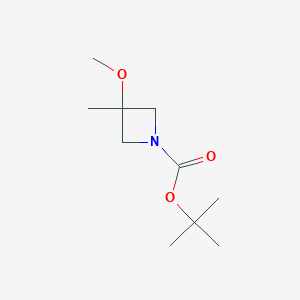
![6-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B8072158.png)
![Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8072167.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate](/img/structure/B8072189.png)
